molecular formula C16H20F2N6O2S B2535188 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide CAS No. 2034209-26-0

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2535188
CAS No.: 2034209-26-0
M. Wt: 398.43
InChI Key: HZADUUFQXIAUPY-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a complex organic compound with a wide range of potential applications in various fields of scientific research. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable candidate for numerous chemical, biological, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide typically involves multi-step organic reactions. The synthesis begins with the preparation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine. This intermediate is then reacted with a suitable sulfonamide derivative under specific conditions to yield the final compound. Reaction conditions often include the use of catalysts, precise temperature control, and purification steps such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

For large-scale industrial production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automation of reaction steps, and advanced purification techniques. Scaling up from laboratory synthesis to industrial production requires thorough understanding and control of reaction kinetics, thermodynamics, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: Conversion to higher oxidation states under the influence of strong oxidizing agents.

  • Reduction: Reduction to simpler molecules using reducing agents.

  • Substitution: Both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles/electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the creation of derivatives with specific desired properties.

  • Biology: Investigated for its potential as a pharmaceutical intermediate. Its structure may interact with biological targets, providing insights into drug design and development.

  • Medicine: Potential applications in developing novel therapeutic agents. Its interactions with biomolecules could lead to new treatments for various diseases.

  • Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it valuable in creating compounds with specific industrial uses.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, making it a candidate for therapeutic applications. Detailed studies on its binding kinetics, affinity, and specificity are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide

  • N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide

  • N-((4-(dimethylamino)-6-(azetidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide

Uniqueness

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is unique due to its specific structural combination of triazine, sulfonamide, and pyrrolidine moieties. This combination enhances its reactivity and potential for creating a wide range of derivatives with tailored properties. Its particular arrangement also influences its interaction with biological targets, making it a distinct and valuable compound in research and industry.

Isn’t it fascinating how a single compound can have such diverse and significant roles? Science is pretty amazing.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N6O2S/c1-23(2)15-20-13(21-16(22-15)24-8-3-4-9-24)10-19-27(25,26)14-11(17)6-5-7-12(14)18/h5-7,19H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZADUUFQXIAUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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